

ATTO488-ProTx-II: A Technical Guide to its Fluorescent Principles and Applications

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Compound of Interest

Compound Name: ATTO488-ProTx-II

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **ATTO488-ProTx-II**, a fluorescently labeled peptide toxin designed for the specific targeting and visualization of the voltage-gated sodium channel Nav1.7. This channel is a critical target in pain research and drug development due to its pivotal role in nociception. The conjugation of the potent and selective Nav1.7 blocker, ProTx-II, with the bright and photostable fluorophore, ATTO 488, has created a powerful tool for studying the localization, trafficking, and function of this important ion channel.

Core Principle of Fluorescence

The fluorescence of **ATTO488-ProTx-II** originates from the ATTO 488 dye, a xanthene-based fluorophore known for its excellent photophysical properties. The fundamental principle lies in the absorption of light at a specific wavelength, which excites the electrons in the dye molecule to a higher energy state. This excited state is short-lived, and as the electrons return to their ground state, they release the absorbed energy in the form of photons of a longer wavelength, a phenomenon known as fluorescence.

The ProTx-II peptide acts as a high-affinity ligand, selectively binding to the Nav1.7 channel. This specific interaction delivers the fluorescent ATTO 488 moiety to the channel of interest, allowing for its visualization and tracking within cellular systems. It has been demonstrated that the conjugation of ATTO 488 to ProTx-II does not significantly impair the peptide's pharmacological activity, with the conjugate effectively emulating the properties of the unlabeled toxin.[\[1\]](#)[\[2\]](#)

Quantitative Data

The following tables summarize the key quantitative data for ATTO 488 dye and ProTx-II, providing a basis for experimental design and data interpretation. While the pharmacological properties of **ATTO488-ProTx-II** are reported to be comparable to unlabeled ProTx-II, specific quantitative data for the conjugate, such as a precise IC₅₀ or K_d, are not extensively available in the literature.

Table 1: Photophysical Properties of ATTO 488 Dye[3]

Property	Value
Excitation Maximum (λ_{ex})	501 nm
Emission Maximum (λ_{em})	523 nm
Molar Extinction Coefficient (ϵ)	90,000 M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	~80%
Fluorescence Lifetime (τ)	~4.1 ns

Table 2: Pharmacological Properties of ProTx-II

Property	Value	Target
IC ₅₀	~0.3 nM[4]	Human Nav1.7
Binding Affinity (K _d)	~0.3 nM[4]	Recombinant hNav1.7
Selectivity	>100-fold vs. other Nav subtypes	Nav1.1, Nav1.2, Nav1.4, Nav1.5, Nav1.6

Signaling Pathway

The Nav1.7 channel plays a crucial role in the initiation and propagation of action potentials in nociceptive sensory neurons. Its inhibition by ProTx-II has significant downstream effects on pain signaling.

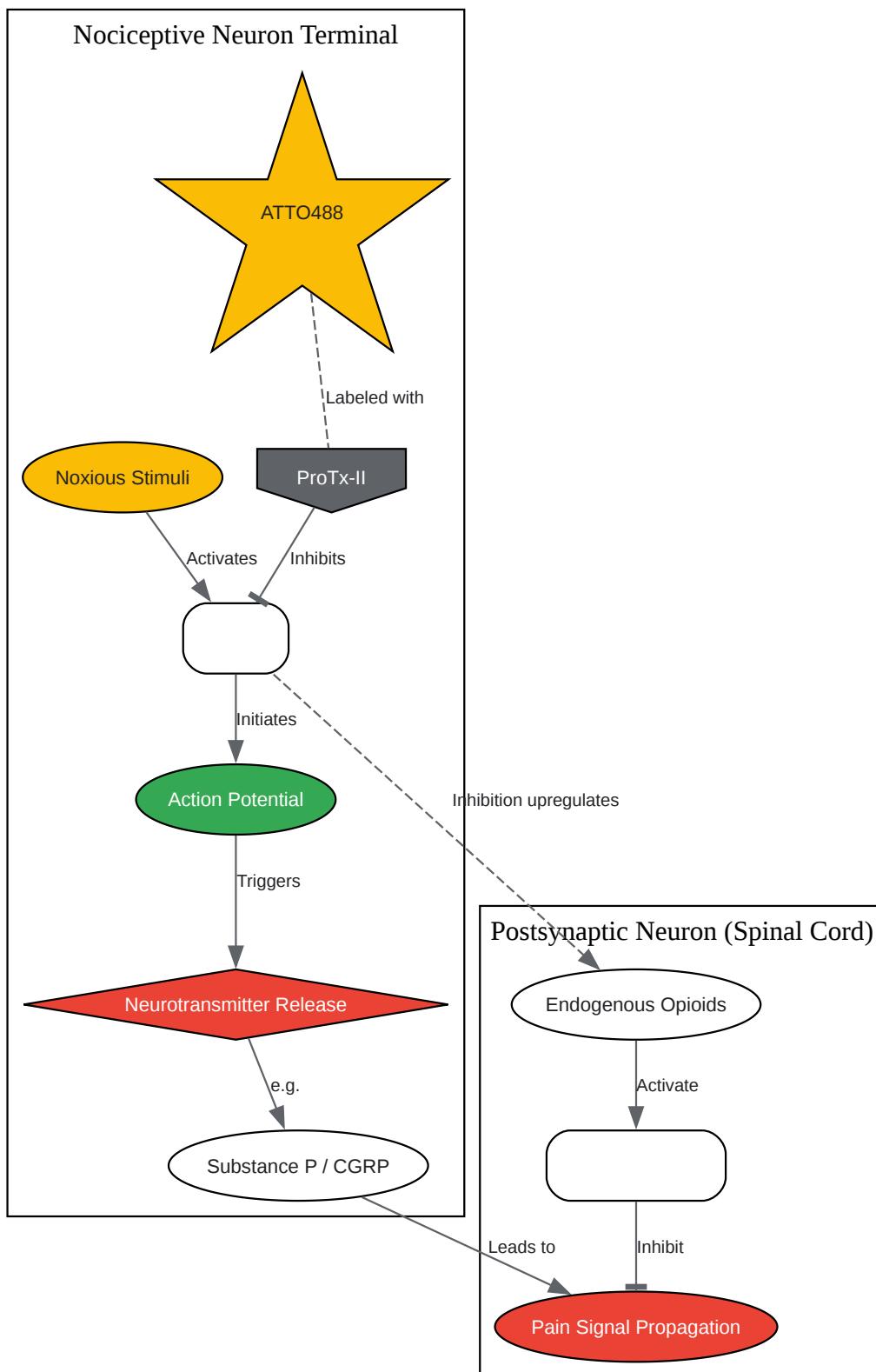
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Figure 1: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory effect of **ATTO488-ProTx-II**.

Experimental Protocols

Live-Cell Imaging of Nav1.7 Channels

This protocol provides a general framework for visualizing Nav1.7 channels in live cells using **ATTO488-ProTx-II**. Optimization of concentrations and incubation times may be required for different cell types and experimental conditions.

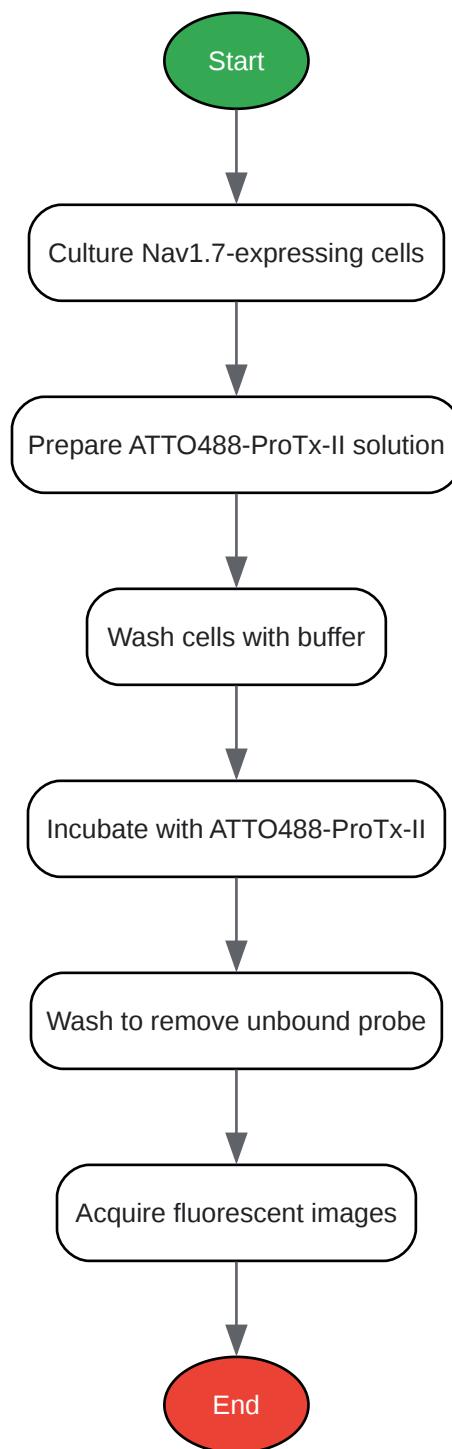
Materials:

- Cells expressing Nav1.7 channels (e.g., HEK293 or SH-SY5Y cells) cultured on glass-bottom dishes or coverslips.
- **ATTO488-ProTx-II**
- Live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM)
- Confocal or widefield fluorescence microscope equipped with appropriate filters for ATTO 488 (Excitation: ~490 nm, Emission: ~525 nm).

Procedure:

- Cell Preparation: Culture cells to the desired confluence on imaging-compatible plates or coverslips.
- Preparation of Staining Solution: Prepare a working solution of **ATTO488-ProTx-II** in live-cell imaging buffer. A starting concentration of 100-500 nM is recommended.
- Cell Staining:
 - Wash the cells twice with pre-warmed live-cell imaging buffer.
 - Add the **ATTO488-ProTx-II** staining solution to the cells.
 - Incubate for 15-30 minutes at 37°C.

- **Washing:** Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe.
- **Imaging:** Image the cells immediately using a fluorescence microscope. Acquire images using settings that minimize phototoxicity and photobleaching.



[Click to download full resolution via product page](#)**Figure 2:** Workflow for live-cell imaging of Nav1.7 with **ATTO488-ProTx-II**.

Electrophysiological Recording of Nav1.7 Inhibition

This protocol outlines the use of ProTx-II in manual whole-cell patch-clamp electrophysiology to study its inhibitory effect on Nav1.7 currents.

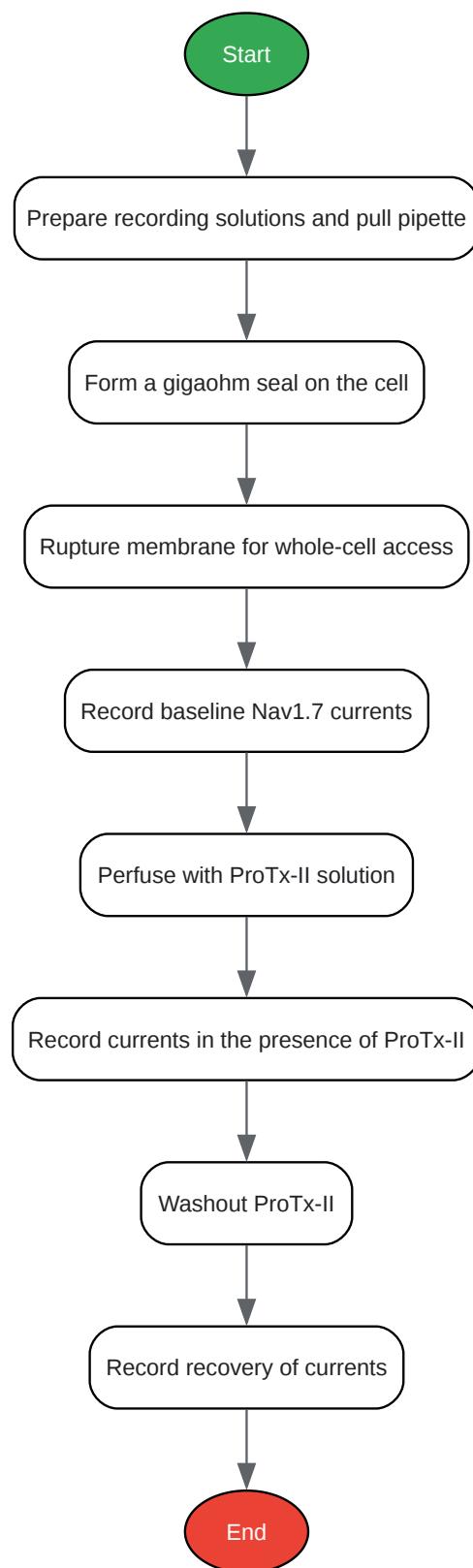
Materials:

- Cells expressing Nav1.7 channels.
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.
- Intracellular and extracellular recording solutions.
- ProTx-II.

Procedure:

- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with intracellular solution.
- Cell Preparation: Plate cells at a low density to allow for easy access for patching.
- Recording Configuration:
 - Obtain a gigaohm seal (>1 G Ω) between the patch pipette and the cell membrane.
 - Rupture the membrane to achieve the whole-cell configuration.
- Data Acquisition:
 - Record baseline Nav1.7 currents using a voltage-step protocol (e.g., holding potential of -120 mV, with depolarizing steps to various potentials).

- Perfuse the cell with an extracellular solution containing ProTx-II (e.g., 1-10 nM).
- Record Nav1.7 currents in the presence of the toxin to observe the inhibitory effect.
- Wash out the toxin to assess the reversibility of the block.



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Figure 3: Workflow for manual patch-clamp recording of Nav1.7 inhibition by ProTx-II.

Conclusion

ATTO488-ProTx-II is a valuable tool for researchers investigating the role of Nav1.7 in pain and other neurological disorders. Its high affinity and selectivity, combined with the excellent photophysical properties of the ATTO 488 dye, enable precise visualization and functional studies of this key ion channel. The protocols and data presented in this guide provide a solid foundation for the successful application of **ATTO488-ProTx-II** in your research endeavors.

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